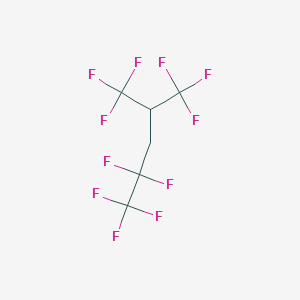
1,1,1,2,2,5,5,5-Octafluoro-4-(trifluoromethyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,5,5,5-Octafluoro-4-(trifluoromethyl)pentane is a fluorinated organic compound with the molecular formula C6H3F11. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is of interest in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,5,5,5-Octafluoro-4-(trifluoromethyl)pentane typically involves the fluorination of appropriate precursors. One common method includes the reaction of a pentane derivative with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for side reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2,2,5,5,5-Octafluoro-4-(trifluoromethyl)pentane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under extreme conditions.
Common Reagents and Conditions
Substitution: Reagents such as halogens or organometallic compounds can be used.
Addition: Reagents like hydrogen halides or other electrophiles.
Oxidation/Reduction: Strong oxidizing or reducing agents under controlled conditions.
Major Products Formed
The major products depend on the type of reaction and the reagents used. For example, substitution reactions may yield various fluorinated derivatives, while addition reactions can produce more complex fluorinated compounds.
Aplicaciones Científicas De Investigación
1,1,1,2,2,5,5,5-Octafluoro-4-(trifluoromethyl)pentane has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its stability and reactivity.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2,5,5,5-Octafluoro-4-(trifluoromethyl)pentane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing the reactivity and stability of the resulting products. The pathways involved may include nucleophilic substitution, electrophilic addition, and other reaction mechanisms depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Another highly fluorinated compound with similar properties but different fluorine content.
1,1,1,4,4,5,5,5-Octafluoro-2-pentyne: A fluorinated alkyne with distinct reactivity due to the presence of a triple bond.
(2E)-1,1,1,4,4,5,5,5-Octafluoro-2-pentene: A fluorinated alkene with unique properties related to its double bond.
Uniqueness
1,1,1,2,2,5,5,5-Octafluoro-4-(trifluoromethyl)pentane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high fluorine content and specific molecular structure make it valuable in applications requiring stability, reactivity, and resistance to harsh conditions.
Propiedades
Número CAS |
90278-01-6 |
|---|---|
Fórmula molecular |
C6H3F11 |
Peso molecular |
284.07 g/mol |
Nombre IUPAC |
1,1,1,2,2,5,5,5-octafluoro-4-(trifluoromethyl)pentane |
InChI |
InChI=1S/C6H3F11/c7-3(8,6(15,16)17)1-2(4(9,10)11)5(12,13)14/h2H,1H2 |
Clave InChI |
HOPIMNPCVOTFDN-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


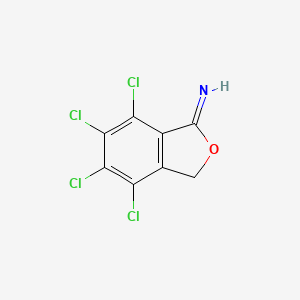
![(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B14365098.png)
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14365099.png)
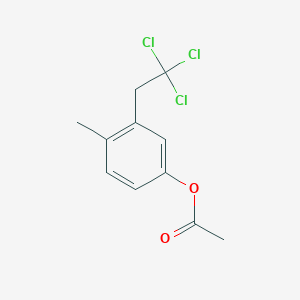
![N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B14365107.png)
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)
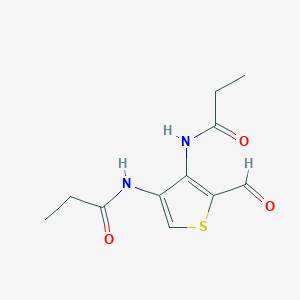
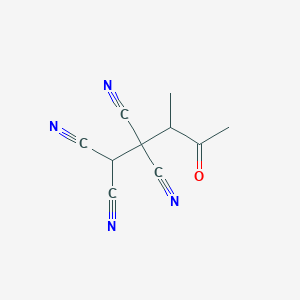

![2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL](/img/structure/B14365152.png)

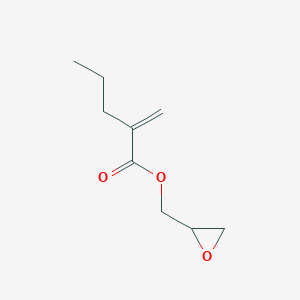
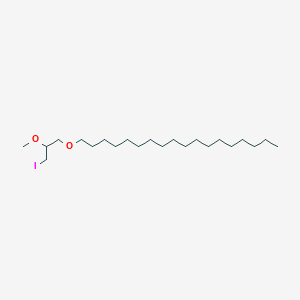
![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
